molecular formula C13H16O4 B14517405 1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione CAS No. 62806-13-7

1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione

Cat. No.: B14517405
CAS No.: 62806-13-7
M. Wt: 236.26 g/mol
InChI Key: WSLIGSFJOGDORM-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione is an organic compound characterized by its unique structure, which includes a butane-1,3-dione backbone substituted with a 2,6-dimethoxy-4-methylphenyl group

Preparation Methods

The synthesis of 1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxy-4-methylbenzaldehyde and butane-1,3-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts may include acids or bases.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles. This can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,4-dimethoxybutane, 2-butene-1,4-dimethoxy, and 1,2-dimethoxy-4-(methoxymethyl)benzene share structural similarities.

    Uniqueness: The presence of the 2,6-dimethoxy-4-methylphenyl group in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.

Properties

CAS No.

62806-13-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-(2,6-dimethoxy-4-methylphenyl)butane-1,3-dione

InChI

InChI=1S/C13H16O4/c1-8-5-11(16-3)13(12(6-8)17-4)10(15)7-9(2)14/h5-6H,7H2,1-4H3

InChI Key

WSLIGSFJOGDORM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C)OC

Origin of Product

United States

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